Silylium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Silylium is a silicon hydride.

Analyse Des Réactions Chimiques

Silylium Ion-Catalyzed Reactions

-

Carbosilylation : this compound ions catalyze the regio- and stereoselective carbosilylation of ynamides, where they activate the triple bond of the ynamide to form an electrophilic intermediate. This reaction leads to the generation of β-silylenamides, which can undergo further transformations .

-

Hydroamidation : The mechanism of hydroamidation involving siloxy-alkynes has been elucidated using density functional theory (DFT). This pathway involves the migration of this compound ions and results in the formation of ketenes and silyl-imines .

-

Thiosilylation : A recent study demonstrated a regioselective thiosilylation of internal C–C triple bonds using this compound ions. This reaction provides control over the double bond geometry and leads to the formation of allylic thioethers .

Mechanistic Insights

The mechanisms underlying these reactions often involve the formation of various intermediates, including non-classical this compound ions and β-silicon-stabilized carbocations. For instance:

-

In the carbosilylation process, after activation by a this compound ion, a β-silylketenimonium intermediate is formed, followed by nucleophilic attack from an allylsilane .

-

The hydroamidation pathway involves two steps: initial activation of siloxy-alkynes into this compound ions followed by nucleophilic addition reactions that yield final products through this compound ion migration .

Mechanistic Pathways

| Reaction Type | Mechanistic Steps |

|---|---|

| Carbosilylation | 1. Activation of ynamide by this compound ion 2. Formation of β-silylketenimonium intermediate 3. Nucleophilic attack from allylsilane 4. Regeneration of this compound ion |

| Hydroamidation | 1. Activation of siloxy-alkynes into this compound ions 2. Nucleophilic addition leading to ketenes and silyl-imines 3. This compound ion migration for final product formation |

| Thiosilylation | 1. Electrophilic activation of C–C triple bond 2. Formation of thiosilane products with controlled geometry |

Propriétés

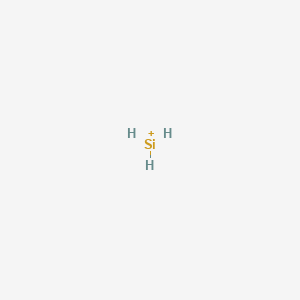

Formule moléculaire |

H3Si+ |

|---|---|

Poids moléculaire |

31.109 g/mol |

Nom IUPAC |

silanylium |

InChI |

InChI=1S/H3Si/h1H3/q+1 |

Clé InChI |

SCABQASLNUQUKD-UHFFFAOYSA-N |

SMILES |

[SiH3+] |

SMILES canonique |

[SiH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.